N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of fused pyrazole and pyrimidine rings. The presence of various substituents, such as phenyl, pyridinyl, and dimethylphenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can bind to and inhibit the activity of target enzymes . This inhibition disrupts key cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features and applications in coordination chemistry.
Tri(pyridin-4-yl)amine: Another pyridine-based compound with applications in organic synthesis and materials science.
Piritrexim: A synthetic antifolate with antitumor properties, similar in its therapeutic potential.
Uniqueness
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anticancer agent set it apart from other similar compounds.
Properties
Molecular Formula |
C25H23N7 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C25H23N7/c1-17-10-11-20(13-18(17)2)29-23-22-16-28-32(21-8-4-3-5-9-21)24(22)31-25(30-23)27-15-19-7-6-12-26-14-19/h3-14,16H,15H2,1-2H3,(H2,27,29,30,31) |
InChI Key |
QKIYBINKQVWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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